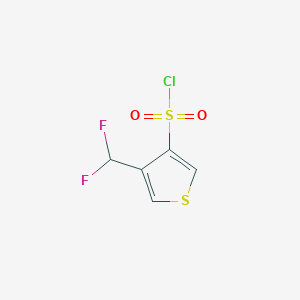

4-(Difluoromethyl)thiophene-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClF2O2S2 and a molecular weight of 232.64 g/mol. This compound is of significant importance in various fields of research and industry due to its unique chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Starting Material: Thiophene derivatives are often used as starting materials.

Introduction of Difluoromethyl Group: This can be achieved through various fluorination reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Analyse Des Réactions Chimiques

4-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Difluoromethyl)thiophene-3-sulfonyl chloride has shown promise in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its incorporation into drug candidates can enhance biological activity due to the lipophilicity introduced by the difluoromethyl group.

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes, including serine proteases, with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in treating diseases involving these enzymes.

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations. Its ability to modify biological pathways can lead to the development of new herbicides or pesticides that are more effective and environmentally friendly.

Materials Science

In materials science, this compound can be utilized as an intermediate in synthesizing novel polymers and materials with tailored properties. The incorporation of fluorinated groups often results in enhanced thermal stability and chemical resistance.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

4-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:

Thiophene-2-sulfonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Contains an additional fluorine atom, which can affect its chemical properties and reactivity.

Thiophene-3-sulfonyl chloride: Similar structure but without the difluoromethyl group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of the difluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.

Activité Biologique

4-(Difluoromethyl)thiophene-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and a thiophene ring, is being explored for its applications in drug development, particularly in the context of antimicrobial and anticancer therapies.

- Chemical Name : this compound

- CAS Number : 2138156-62-2

- Molecular Formula : C6H4ClF2O2S

- Molecular Weight : 210.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.

Key Mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides which have demonstrated biological activity against various pathogens.

- Inhibition of Enzymatic Activity : Compounds containing thiophene and sulfonyl groups have been shown to inhibit specific enzymes involved in disease pathways, such as those related to inflammation and infection.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Cytotoxicity Studies

In vitro studies on human cell lines have assessed the cytotoxic effects of this compound. Results indicate that while it exhibits antimicrobial properties, it also shows selective cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| THP-1 (monocytic leukemia) | >50 |

Case Studies

-

Sulfonamide Derivatives

A study investigated various sulfonamide derivatives derived from thiophenes, including those containing difluoromethyl groups. These compounds showed promising activity against Mycobacterium species, indicating potential applications in treating tuberculosis. -

Inflammasome Inhibition

Research focusing on NLRP3 inflammasome inhibitors highlighted the role of sulfonamide moieties in modulating inflammatory responses. The structure-activity relationship (SAR) studies suggested that modifications to the thiophene core could enhance potency and selectivity for inflammatory targets.

Propriétés

IUPAC Name |

4-(difluoromethyl)thiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFPEQJZXAFBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.